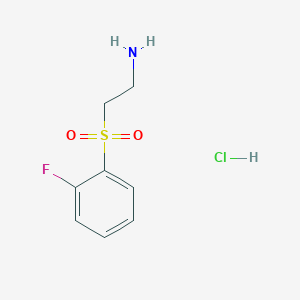
2-(2-Fluorbenzolsulfonyl)ethan-1-amin-hydrochlorid
Übersicht
Beschreibung
2-(2-Fluorobenzenesulfonyl)ethan-1-amine hydrochloride is a useful research compound. Its molecular formula is C8H11ClFNO2S and its molecular weight is 239.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Fluorobenzenesulfonyl)ethan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Fluorobenzenesulfonyl)ethan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Life Sciences
In den Life Sciences kann diese Verbindung in der Untersuchung von Enzym-Substrat-Wechselwirkungen verwendet werden. Das Fluoratom kann als Sonde in der Fluor-NMR-Spektroskopie dienen und Einblicke in die Bindungs- und aktiven Zentren von Enzymen liefern, was für das Verständnis biologischer Prozesse und die Entwicklung von Enzyminhibitoren wertvoll ist.
Jede dieser Anwendungen nutzt die einzigartige chemische Struktur von 2-(2-Fluorbenzolsulfonyl)ethan-1-amin-hydrochlorid, die eine Sulfonylgruppe umfasst, die an einen fluorierten Benzolring und eine Ethanamin-Einheit gebunden ist, um eine bestimmte Funktion in der wissenschaftlichen Forschung und Entwicklung zu erfüllen .
Wirkmechanismus
Target of Action
The primary targets of 2-(2-Fluorobenzenesulfonyl)ethan-1-amine hydrochloride are currently unknown . This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems.
Result of Action
The molecular and cellular effects of 2-(2-Fluorobenzenesulfonyl)ethan-1-amine hydrochloride’s action are currently unknown . Future research will likely provide insights into these effects, contributing to our understanding of the compound’s potential therapeutic applications.
Biologische Aktivität
2-(2-Fluorobenzenesulfonyl)ethan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : CHClFNOS
- Molecular Weight : 239.69 g/mol
- CAS Number : 2905-21-7
The biological activity of 2-(2-Fluorobenzenesulfonyl)ethan-1-amine hydrochloride is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The sulfonamide moiety is known to influence the compound's binding affinity and selectivity towards specific proteins.
Antitumor Activity
The compound's potential antitumor activity has not been extensively documented; however, related sulfonamide derivatives have shown promise against various cancer cell lines. For example, certain sulfonamide derivatives demonstrated cytotoxicity against human colon cancer cells and leukemia cell lines . This raises the possibility that 2-(2-Fluorobenzenesulfonyl)ethan-1-amine hydrochloride could exhibit similar effects.
Study on Influenza Virus Inhibition
In a controlled study, an aryl sulfonamide was shown to reduce the number of cells infected by influenza viruses significantly. The compound demonstrated an IC50 value of approximately 16.79 nM for viral protein expression inhibition in A549 cells . Although this study did not directly test 2-(2-Fluorobenzenesulfonyl)ethan-1-amine hydrochloride, it provides a relevant context for understanding the potential antiviral mechanisms of related compounds.
Structure-Activity Relationship (SAR)
A structure-activity relationship analysis revealed that modifications to the aniline moiety in sulfonamide compounds can significantly affect their biological activity. For instance, altering halogen positions on the aromatic ring led to variations in potency against viral infections . This suggests that similar modifications could be explored for enhancing the efficacy of 2-(2-Fluorobenzenesulfonyl)ethan-1-amine hydrochloride.
Data Tables
Eigenschaften
IUPAC Name |
2-(2-fluorophenyl)sulfonylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO2S.ClH/c9-7-3-1-2-4-8(7)13(11,12)6-5-10;/h1-4H,5-6,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYZATBPTDHCMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















